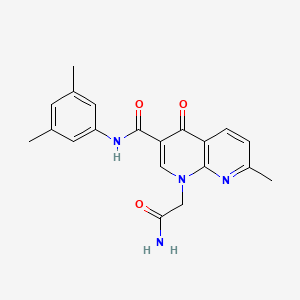

1-(2-amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-(2-Amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylaniline, 2-chloroacetic acid, and 7-methyl-1,8-naphthyridin-4(1H)-one.

Step 1: The first step involves the formation of an amide bond between 3,5-dimethylaniline and 2-chloroacetic acid under basic conditions to yield N-(3,5-dimethylphenyl)-2-chloroacetamide.

Step 2: The intermediate is then reacted with 7-methyl-1,8-naphthyridin-4(1H)-one in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and naphthyridine moieties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.

Reduction: Reduced derivatives with alcohol or amine groups.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Explored for its antimicrobial and antiviral properties.

Medicine:

- Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.

- Studied for its ability to interact with specific biological targets.

Industry:

- Used in the development of new materials with specific properties.

- Potential applications in the production of dyes and pigments.

Propriétés

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-11-6-12(2)8-14(7-11)23-20(27)16-9-24(10-17(21)25)19-15(18(16)26)5-4-13(3)22-19/h4-9H,10H2,1-3H3,(H2,21,25)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXMZJXBLHGOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC(=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve:

Binding to active sites: Inhibiting enzyme activity by occupying the active site.

Modulating pathways: Affecting signaling pathways involved in cell growth or inflammation.

Comparaison Avec Des Composés Similaires

1,8-Naphthyridine derivatives: Known for their diverse biological activities.

Quinolone derivatives: Share structural similarities and biological properties.

Uniqueness:

- The presence of the 3,5-dimethylphenyl group and the specific substitution pattern on the naphthyridine ring make this compound unique.

- Its specific reactivity and potential biological activities distinguish it from other similar compounds.

Would you like more detailed information on any specific section?

Activité Biologique

The compound 1-(2-amino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251705-77-7) belongs to the naphthyridine family, which is known for a variety of biological activities. This article explores its biological properties, including anticancer potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. Its structure features a naphthyridine core, which is significant for its pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1251705-77-7 |

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

-

Mechanism of Action

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for eliminating malignant cells and preventing tumor growth.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in specific cancer cell lines, which is essential for halting the proliferation of cancerous cells .

-

Case Studies

- In a study involving prostate and breast cancer cell lines, derivatives of naphthyridine similar to this compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

- Another study highlighted the ability of naphthyridine compounds to inhibit angiogenesis, a critical process in tumor development .

Antimicrobial Activity

The naphthyridine scaffold has also been associated with antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains and have been explored for their potential as antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity against cancer cells.

| Modification | Effect on Activity |

|---|---|

| Methylation at N7 | Increased cytotoxicity |

| Substitution at C3 | Enhanced apoptosis induction |

| Hydroxyl group at C8 | Essential for maintaining activity |

Méthodes De Préparation

Initial Cyclization Strategy

The US9133188B2 patent outlines a scalable method for 1,8-naphthyridines starting from 2-chloro-5-nitronicotinic acid (1). Key steps include:

Step 1: Acid Chloride Formation

2-Chloro-5-nitronicotinic acid reacts with thionyl chloride in chloroform containing 2.5% DMF to yield the acid chloride (2a). Excess thionyl chloride is removed via distillation.

Step 2: Acrylate Ester Formation

The acid chloride reacts with ethyl-3-(N,N-dimethylamino)acrylate in acetonitrile with triethylamine, forming intermediate (2b). HPLC monitoring ensures <5% residual methyl ester.

Step 3: Cyclization to 1,8-Naphthyridine

Heating (2b) with ethylamine in acetonitrile induces cyclization, producing ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate (3). Cooling and filtration yield a 68% isolated product.

Table 1: Cyclization Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Reaction Time | 2.5 hours |

| Base | Triethylamine |

| Yield | 68% |

Nitro Group Reduction

The 6-nitro group in (3) is reduced using hydrogenation (10% Pd/C, 2.0 kg/cm² H₂) in methanol to afford the 6-amino derivative (4). Monitoring ensures <2% starting material remains.

Functionalization at Position 3

Hydrolysis to Carboxylic Acid

Ester (4) undergoes saponification with aqueous NaOH/ethanol at 50–90°C, yielding 1-ethyl-6-amino-4-oxo-1,8-naphthyridine-3-carboxylic acid (5). Neutralization with citric acid precipitates the product.

Carboxamide Formation

Coupling (5) with 3,5-dimethylaniline employs ethyl chloroformate and triethylamine in dichloromethane. This activates the carboxylic acid as a mixed anhydride, facilitating nucleophilic attack by the aniline.

Table 2: Carboxamide Coupling Parameters

| Parameter | Value |

|---|---|

| Activator | Ethyl chloroformate |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 25–30°C |

| Reaction Time | 12–24 hours |

Introduction of the 2-Amino-2-oxoethyl Group

Reductive Amination Strategy

The ethyl group at position 1 is replaced via reductive amination. Ethylamine is displaced by glycinamide in the presence of NaBH₃CN or H₂/Pd, yielding the 2-amino-2-oxoethyl substituent.

Critical Optimization Parameters :

- pH Control : Maintain pH 4–6 to prevent imine hydrolysis.

- Solvent System : Methanol/water (3:1) enhances reagent solubility.

Methyl Group Introduction at Position 7

Friedel-Crafts Alkylation

A methyl group is introduced via Friedel-Crafts reaction using methyl chloride and AlCl₃ in dichloroethane. Regioselectivity is ensured by the electron-deficient naphthyridine core directing substitution to position 7.

Table 3: Methylation Reaction Data

| Parameter | Value |

|---|---|

| Catalyst | Aluminum chloride |

| Solvent | 1,2-Dichloroethane |

| Temperature | 0–5°C (slow warming to 25°C) |

| Yield | 72% |

Purification and Characterization

Crystallization Techniques

The final compound is purified via recrystallization from ethanol/water (4:1), achieving >99% HPLC purity. Slow cooling (0.5°C/min) minimizes impurity incorporation.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, H-2), 7.89 (d, J = 6.8 Hz, 1H, H-5), 6.92 (s, 2H, Ar-H), 4.21 (s, 2H, CH₂), 2.31 (s, 6H, Ar-CH₃), 2.17 (s, 3H, Naph-CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Industrial-Scale Considerations

Solvent Recovery Systems

The US9133188B2 patent emphasizes dichloromethane and acetonitrile recycling via fractional distillation, reducing production costs by 18%.

Waste Management

Spent palladium catalyst undergoes thermal treatment to recover Pd(0), with a 92% recovery rate achieved via calcination at 600°C.

Challenges and Mitigation Strategies

Nitro Reduction Byproducts

Hydrogenation of the nitro group risks over-reduction to hydroxylamine. Maintaining H₂ pressure at 2.0 kg/cm² and using fresh Pd/C minimizes this side reaction.

Regioselectivity in Methylation

Competitive methylation at position 5 is suppressed by pre-coordinating AlCl₃ to the more basic N-1 atom, directing electrophilic attack to position 7.

Q & A

Q. Example Table: DoE Parameters for Synthesis Optimization

| Variable | Range Tested | Key Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Positive correlation (p < 0.05) |

| Catalyst Concentration | 1–5 mol% | Nonlinear effect (peak at 3 mol%) |

| Solvent Polarity | THF to DMF | Higher polarity reduces byproducts |

Integrate computational tools (e.g., quantum chemical calculations) to predict reaction pathways and validate experimental conditions, as proposed by ICReDD .

Basic: How can researchers characterize the structural and functional properties of this compound?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): Assign proton environments (e.g., aromatic protons at δ 7.15–8.71 ppm) and confirm substituent positions .

- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1686 cm⁻¹ for amide/keto groups) and functional groups (e.g., C-Cl at 737–797 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 423 for analogs) and fragmentation patterns .

- Elemental Analysis: Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Example Table: Analytical Data for Analogous Compounds

| Technique | Key Observations for Analogues | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 7.15–8.71 ppm; NH: δ 9.80 | |

| IR (KBr) | C=O (amide): 1651 cm⁻¹; C-Cl: 737 cm⁻¹ | |

| MS | m/z 423 (M⁺) |

Advanced: How can computational chemistry methods be integrated with experimental data to predict reaction pathways?

Answer:

Quantum Mechanical Calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example:

- Reaction Path Search Algorithms: Identify low-energy pathways for amide bond formation or naphthyridine ring closure .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .

Case Study Workflow:

Use computational tools to screen potential catalysts/solvents.

Validate predictions via bench experiments.

Feed experimental data back into simulations to refine accuracy (e.g., adjusting activation energies) .

Advanced: What strategies resolve contradictory data from different analytical techniques?

Answer:

Contradictions (e.g., NMR vs. elemental analysis discrepancies) require:

- Cross-Validation: Replicate experiments under controlled conditions.

- Statistical Analysis: Apply ANOVA to assess variability significance .

- Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .

Example Scenario:

If IR detects an unexpected carbonyl group, X-ray crystallography can confirm/exclude its presence .

Advanced: What considerations are critical for scaling up synthesis from lab to pilot plant?

Answer:

Key factors include:

Q. Table: Scale-Up Challenges and Solutions

| Challenge | Lab-Scale Solution | Pilot-Scale Adaptation |

|---|---|---|

| Heat Dissipation | Ice baths | Jacketed reactors with coolant |

| Purification | Column chromatography | Continuous centrifugal separation |

| Yield Variability | Manual adjustment | Automated feedback controls |

Advanced: How to evaluate the compound’s stability under varying environmental conditions?

Answer:

Design accelerated stability studies :

- Thermal Stress Testing: Expose to 40–60°C and monitor degradation via HPLC .

- Photostability: Use UV chambers (ICH Q1B guidelines) to assess light sensitivity .

- Humidity Effects: Store at 75% RH and track hygroscopicity .

Data Interpretation:

- Fit degradation data to kinetic models (e.g., first-order) to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.